N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(12-5-6-18-9-12)16-8-10-1-4-13(15-7-10)11-2-3-11/h1,4-7,9,11H,2-3,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLAXJUVRLMFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridine rings .
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide has diverse applications in scientific research, particularly in medicinal chemistry and drug development. Its unique structure allows for potential therapeutic uses due to its interactions with specific biological targets. Research has focused on its potential as an anticancer agent, anti-inflammatory compound, and antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The thiophene and pyridine rings allow the compound to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(tert-Butyl)-4-(phenylethynyl)thiophene-3-carboxamide (Compound 15a)
Structural Features :
- The thiophene-3-carboxamide core is substituted at the 4-position with a phenylethynyl group and at the nitrogen with a tert-butyl group.
- Key Differences : Unlike the pyridine-cyclopropyl motif in the target compound, this derivative employs a phenylethynyl group for extended conjugation and a bulky tert-butyl group for steric shielding.
- Synthesis: Synthesized via a Pd(PPh₃)₂Cl₂/CuI-catalyzed Sonogashira coupling between 4-bromo-N-(tert-butyl)thiophene-3-carboxamide and phenylacetylene . Yield: 73% after purification by column chromatography .
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide
- Structural Features: The thiophene-3-carboxamide core is substituted with a 4-methylphenylimino group at position 2, a 2-chlorophenyl group at the carboxamide nitrogen, and additional alkyl groups (isopropyl and methyl) at positions 4 and 4. Key Differences: This compound incorporates an imine linkage and halogenated aryl groups, which contrast with the pyridine and cyclopropyl motifs in the target compound.
Biological Activity :
Synthesis :
Comparative Analysis Table
Key Structural and Functional Insights
- Pyridine vs. Phenyl Substituents : The pyridine-cyclopropyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the hydrophobic phenylethynyl or chlorophenyl groups in analogs .
- Synthetic Complexity : The Pd-catalyzed coupling in Compound 15a contrasts with the multistep synthesis of the imine-containing analog , highlighting trade-offs between efficiency and structural diversity.
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₁₄N₂OS, with a molecular weight of 258.34 g/mol. The compound features a thiophene ring linked to a cyclopropylpyridine moiety, which enhances its lipophilicity and may influence its interaction with biological targets .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Amidation Reactions : The reaction of thiophene-3-carboxylic acid derivatives with amines.
- Cyclization : Formation of the thiophene ring through cyclization reactions involving appropriate precursors.
- Functional Group Modifications : Modifying the cyclopropyl and pyridine groups to optimize biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In studies evaluating anti-tubercular activity, compounds structurally similar to this compound demonstrated 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM.
Anticancer Properties
The compound has also been explored for potential anticancer activity. Similar compounds have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Interaction studies suggest that this compound may bind to key enzymes involved in cancer progression .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes in pathogens or cancer cells.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways that regulate cell survival and proliferation.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-chloro-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide | Contains thiophene and benzothiophene | Anticancer activity | Chlorine substitution enhances reactivity |
| N-[3-(1H-benzimidazol-2-yl)phenyl]-2-oxochromene-3-carboxamide | Benzimidazole moiety | Antimicrobial properties | Benzimidazole enhances bioactivity |
| N-[6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl]benzamide derivatives | Complex substitution patterns | Anti-tubercular activity | Designed for enhanced potency |
This compound is unique due to its specific cyclopropyl-pyridine linkage, which may influence its pharmacokinetic properties differently compared to other compounds listed.
Case Studies
- Study on Antitubercular Activity : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing that modifications in the pyridine ring significantly affected the potency of the compounds.
- Anticancer Screening : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
